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The following tables summarize key efficacy and safety data from clinical trials for several ALK inhibitors

in patients with advanced, ALK-positive NSCLC who had progressed on prior crizotinib therapy.

Table 1: Comparative Efficacy of ALK Inhibitors Post-Crizotinib

ALK
Inhibitor

Study
Phase

Patient
Population

ORR (%,
[95% CI])

Median
PFS
(Months,
[95% CI])

Median
DoR
(Months,
[95% CI])

Intracranial
ORR*

Conteltinib
[1] [2]

Phase 1 Crizotinib-
resistant

(n=21)

33.3%
(14.6–57.0)

6.73
(4.73–

8.54)

6.60 (3.77–
13.3)

Information
not available

Iruplinalkib
[3]

Phase 2 Crizotinib-

resistant
(n=146)

69.9%

(61.7–77.2)

14.5

(11.7–
20.0)

13.2 (10.4–

17.7)

64%

(measurable
lesions)

Ceritinib [4] Pooled
Analysis

(Phase
I/II)

Crizotinib-
resistant

(External
Control)

Data from
indirect

comparison

8.3
(Control

group)

Information
not available

Information
not available
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*ORR in patients with measurable intracranial lesions. Abbreviations: ORR, Objective Response Rate; PFS,

Progression-Free Survival; DoR, Duration of Response; CI, Confidence Interval.

Table 2: Common Treatment-Related Adverse Events (TRAEs)

ALK
Inhibitor

Any Grade
TRAEs

Grade ≥3
TRAEs

Most Common TRAEs (≥30% incidence)

Conteltinib
[1]

90.6% 14.1% Diarrhea (71.9%), Elevated Serum Creatinine
(45.3%), Elevated AST (39.1%), Nausea (37.5%)

Iruplinalkib
[3]

93.2% Information not
specified

Elevated AST (43.2%), Elevated ALT (37.0%),
Elevated Blood CPK (34.9%)

Crizotinib [5]
[6]

High
incidence

Information not
specified

Vision disorders, Gastrointestinal events (nausea,
diarrhea, vomiting)

Detailed Experimental Protocol for Conteltinib Phase 1
Study

The key data for Conteltinib is derived from a multicenter, single-arm, open-label, first-in-human Phase

1 study (NCT02695550) [1] [2].

Study Design: The trial included a dose-escalation phase and a dose-expansion phase. In the
dose-escalation phase, a modified Fibonacci sequence and a 3+3 design were used. Doses started

at 50 mg and escalated through cohorts up to 800 mg, administered orally once daily (QD). A
pharmacokinetic (PK) lead-in involved a single dose 7 days before Cycle 1 Day 1 [1].

Patient Population: The study enrolled 64 patients with advanced ALK-positive NSCLC,
determined by FISH, IHC, PCR, or NGS. Key inclusion criteria were: age 18-75, ECOG Performance

Status ≤2, life expectancy ≥12 weeks, and at least one measurable lesion. The cohort included 41
(64.1%) ALK TKI-naïve patients and 23 (35.9%) patients previously treated with crizotinib [1].

Treatment: Patients received Conteltinib orally in 28-day cycles until disease progression,
unacceptable toxicity, or consent withdrawal [1].

Primary Endpoints: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLT).
Secondary Endpoints: Safety (Adverse Events), Pharmacokinetics (PK), and efficacy measures

including Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of
Response (DoR), assessed according to standard solid tumor response criteria [1].
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Recommended Phase 2 Dose (RP2D): Based on the study results, the RP2D was established at

600 mg QD for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients who had
received crizotinib previously [1] [2].

Mechanism of Action and Signaling Pathway

Conteltinib is a potent, ATP-competitive second-generation ALK tyrosine kinase inhibitor [1]. Its

mechanism can be visualized through its action on the key ALK-driven oncogenic signaling pathway.
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The diagram above illustrates the signaling pathway driven by the EML4-ALK fusion protein, which is

constitutively active and drives oncogenesis in a subset of NSCLC [7] [5]. This aberrant activation leads to

downstream signaling through key pathways including PI3K-AKT-mTOR, JAK-STAT, and RAS-MEK-

ERK, which collectively promote cancer cell survival and proliferation [1] [6].

Conteltinib's Molecular Mechanism: Conteltinib acts by competitively binding to the ATP-binding site

on the ALK kinase domain. This binding inhibits the phosphorylation and activation of ALK, thereby

blocking the entire downstream oncogenic signaling cascade and leading to the death of ALK-dependent

cancer cells [1]. Preclinical data also indicates that Conteltinib can inhibit various crizotinib-resistant ALK

mutations (e.g., L1196M, G1202R) [1].

Interpretation of Key Findings

Efficacy in Crizotinib-Resistance: The data demonstrates that Conteltinib has clinically meaningful
activity in patients who have failed prior crizotinib therapy, achieving an ORR of 33.3% and a median

PFS of 6.73 months [1]. This confirms its ability to overcome, at least in part, the resistance
mechanisms that develop against the first-generation inhibitor.

Safety Profile: Conteltinib's safety profile was generally manageable, with the most common TRAEs
being gastrointestinal (diarrhea, nausea) and laboratory abnormalities (elevated creatinine, AST) [1].

This is a common pattern with many TKIs.
Comparative Context: When interpreting the table, note that cross-trial comparisons should be
made with caution due to potential differences in trial designs, patient populations, and prior
therapies. The data for Iruplinalkib, for example, comes from a larger, more recent Phase 2 trial [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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